molecular formula C11H8O3S B6229329 5-phenoxythiophene-2-carboxylic acid CAS No. 400715-46-0

5-phenoxythiophene-2-carboxylic acid

Cat. No.: B6229329
CAS No.: 400715-46-0
M. Wt: 220.2
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Description

5-Phenoxythiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative characterized by a phenoxy group (-OPh) at the 5-position of the thiophene ring. Thiophene derivatives are renowned for their electron-rich aromatic systems, enabling applications in organic electronics, fluorescent materials, and as intermediates in drug synthesis .

Properties

CAS No.

400715-46-0

Molecular Formula

C11H8O3S

Molecular Weight

220.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenoxythiophene-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 5-bromothiophene-2-carboxylic acid with phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Another method involves the Suzuki-Miyaura coupling reaction, where 5-bromothiophene-2-carboxylic acid is coupled with phenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate. This reaction is usually performed in a solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere.

Industrial Production Methods

Industrial production of 5-phenoxythiophene-2-carboxylic acid may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Phenoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles like bromine or chlorinating agents, solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-Phenoxythiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-phenoxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Key Structural Features :

  • Thiophene backbone : A five-membered aromatic ring containing sulfur.
  • Carboxylic acid group at position 2: Enhances solubility and reactivity, facilitating condensation reactions (e.g., amide bond formation) .

Synthesis: The synthesis of 5-substituted thiophene-2-carboxylic acids often involves Suzuki-Miyaura cross-coupling reactions. For example, methyl 5-bromothiophene-2-carboxylate can react with phenoxy boronic acid to introduce the phenoxy group, followed by hydrolysis to yield the carboxylic acid .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of thiophene-2-carboxylic acid derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
5-Phenoxythiophene-2-carboxylic acid Phenoxy (5) C₁₁H₈O₃S 220.24 Drug intermediates, fluorescent materials
5-Phenylthiophene-2-carboxylic acid Phenyl (5) C₁₁H₈O₂S 204.24 Organic electronics, polymerization
5-Chlorothiophene-2-carboxylic acid Chloro (5) C₅H₃ClO₂S 162.59 Antibacterial agents, agrochemicals
5-(Trifluoromethylphenyl)thiophene-2-carboxylic acid CF₃Ph (5) C₁₂H₇F₃O₂S 280.24 High thermal stability, kinase inhibitors
5-(Methoxycarbonyl)thiophene-2-carboxylic acid COOMe (5) C₇H₆O₄S 186.19 Precursor for functional materials

Key Research Findings

Synthetic Efficiency: Suzuki coupling achieves >80% yields for aryl-substituted thiophenes, but steric hindrance from bulky groups (e.g., phenoxy) may reduce efficiency .

Thermal Stability : Trifluoromethylphenyl derivatives exhibit superior thermal stability compared to phenyl analogues, making them suitable for high-temperature applications .

Biological Potency: 5-Phenoxythiophene-2-carboxylic acid derivatives demonstrate higher HIF activation than furan-based analogues (e.g., 5-phenylfuran-2-carboxylic acid) .

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